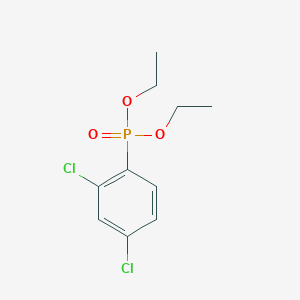

Diethyl (2,4-Dichlorophenyl)phosphonate

Description

Properties

Molecular Formula |

C10H13Cl2O3P |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

2,4-dichloro-1-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |

InChI Key |

UGTQEJQYDKYVLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)Cl)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and General Procedures

The predominant method to prepare diethyl (2,4-dichlorophenyl)phosphonate involves a multi-component condensation reaction between diethyl phosphite, 2,4-dichlorobenzaldehyde, and an amine, often under mild conditions.

Three-Component Condensation Reaction :

This approach uses diethyl phosphite, 2,4-dichlorobenzaldehyde, and 2-aminopyrimidine as reactants. The reaction proceeds via the formation of an imine intermediate from the aldehyde and amine, followed by hydrophosphorylation with diethyl phosphite.- Reaction time: Approximately 3 hours

- Yield: Around 61.8%

- Physical state: Colourless liquid with melting point below 25 °C

- Conditions: Mild temperatures, often solvent-free or using polar aprotic solvents such as dimethyl sulfoxide (DMSO)

- Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)

This method is described in detail in a supplementary experimental protocol where diethyl (2,4-dichlorophenyl)(pyrimidin-2-ylamino)methyl phosphonate was synthesized with high purity and reproducibility.

Two-Component Hydrophosphorylation of Imines :

Alternatively, preformed imines from 2,4-dichlorobenzaldehyde and an amine can be reacted with diethyl phosphite under catalyst- and solvent-free conditions at ambient temperature. This method is efficient and environmentally benign, offering good to excellent yields of 1-aminophosphonates including this compound derivatives.

Reaction Conditions and Catalysis

Catalyst-Free Conditions :

Recent advances demonstrate that the hydrophosphorylation step can proceed without any catalyst or solvent, relying on the inherent reactivity of the imine and dialkyl phosphite. This reduces cost and environmental impact while maintaining high yields.Base-Promoted Reactions :

In some synthetic routes, bases such as triethylamine are employed to facilitate the reaction between diethyl phosphite and chlorinated benzaldehydes. Refluxing in solvents like toluene or polar aprotic solvents enhances conversion rates and purity.Microwave-Assisted Synthesis :

Industrially, microwave irradiation has been explored to accelerate reaction times, improve yields, and reduce energy consumption. This method is particularly useful for scale-up synthesis of diethyl arylphosphonates with chloro substituents.

Comparative Data Table of Preparation Parameters

Mechanistic Insights

The preparation of this compound typically involves:

- Imine Formation : Aldehyde reacts with an amine to form an imine intermediate.

- Hydrophosphorylation : The nucleophilic diethyl phosphite attacks the electrophilic imine carbon, forming the phosphonate ester linkage.

- Tautomerism and Rearrangement : The reaction may proceed through tautomeric forms of dialkyl phosphite, facilitating the addition without the need for external catalysts.

Analytical Characterization Supporting Preparation

Summary and Recommendations

The preparation of this compound is well-established through condensation reactions involving diethyl phosphite and chlorinated benzaldehydes, often in the presence of amines to form aminophosphonates. Catalyst- and solvent-free methods provide environmentally friendly and efficient alternatives, while base-promoted and microwave-assisted syntheses offer scalable industrial routes.

For laboratory-scale synthesis prioritizing simplicity and green chemistry, the three-component condensation or two-component hydrophosphorylation under mild, catalyst-free conditions is recommended. For industrial-scale production, optimization via microwave-assisted or base-promoted reflux methods can enhance yield and throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,4-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (2,4-Dichlorophenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,4-dichlorophenyl)phosphonate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.

Comparison with Similar Compounds

Key Observations :

Catalytic Systems and Reaction Efficiency

The synthesis of this compound often employs microwave irradiation (MWI) or solvent-free conditions with nano-catalysts like Sb₂O₃ (10 mol%), achieving high yields (70–85%) . In contrast, analogs such as α-aminophosphonates (e.g., ) use Brønsted acids (e.g., diphenylphosphinic acid) in ethanol at 40°C, yielding products within 30 minutes .

Key Observations :

Melting Points and Solubility

The title compound exhibits moderate solubility in polar aprotic solvents (e.g., acetone, ethanol) due to its hydrophobic aromatic group. Its analogs with hydrophilic substituents (e.g., amino or aldehyde groups) display higher solubility in water .

Key Observations :

Q & A

Q. What are the common synthetic routes for Diethyl (2,4-Dichlorophenyl)phosphonate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution, where the chloride atom in 2,4-dichlorobenzyl chloride reacts with diethyl phosphite under controlled conditions . Optimization strategies include:

- Catalysts : Using bases like sodium hydride to enhance reaction efficiency.

- Temperature : Reactions often proceed at elevated temperatures (e.g., 90°C for 6 hours) to accelerate kinetics .

- Continuous Flow Reactors : Industrial-scale synthesis may employ flow reactors to improve yield consistency . Monitoring reaction progress via TLC or NMR ensures intermediate purity, and crystallization from ethanol or acetone is common for final purification .

Q. What methodologies are employed to analyze the bioactivity of this compound in anticancer research?

Bioactivity assessment involves:

- In Vitro Assays : Testing against cancer cell lines (e.g., HeLa, A549) using MTT or WST-1 assays to measure viability .

- Mechanistic Studies : Flow cytometry to detect apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .

- Dose-Response Curves : Establishing IC₅₀ values to quantify potency. Replicating assays with controls (e.g., untreated cells, reference drugs) ensures reproducibility.

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their reactivity and biological activity?

X-ray crystallography reveals key structural features:

- Non-Planar Aromatic Rings : Dihedral angles (e.g., 32.4° in related compounds) between aromatic rings reduce steric hindrance, enhancing molecular flexibility .

- Hydrogen Bonding : Intermolecular C–H···O and N–H···O bonds stabilize crystal packing, which may correlate with solubility and bioavailability .

- Substituent Effects : The 2,4-dichloro substitution pattern increases electrophilicity, promoting interactions with biological targets like enzymes or DNA .

Q. How do structural modifications, such as chlorine substitution patterns, affect the compound’s enzyme inhibition properties?

- Positional Isomerism : 2,4-dichloro derivatives exhibit higher bioactivity than 3,5-dichloro analogs due to improved steric alignment with enzyme active sites .

- Competitive Inhibition : Phosphonate groups mimic phosphate moieties in substrates, blocking enzymes like carbon-phosphorus lyase. Kinetic assays (e.g., Lineweaver-Burk plots) quantify inhibition constants (Ki) .

- SAR Studies : Comparing IC₅₀ values across analogs with varying substituents identifies pharmacophore requirements .

Q. What are the key considerations in designing X-ray crystallography experiments for phosphonate derivatives?

- Crystal Growth : Slow evaporation of acetone/ethanol solutions produces diffraction-quality crystals. Temperature control (e.g., 293 K) minimizes thermal motion artifacts .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and ψ-scan absorption corrections. High-resolution data (θ > 25°) ensures accurate bond-length measurements .

- Refinement : Full-matrix least-squares refinement with constraints for H-atom positions (riding model) improves structural accuracy .

Q. How can conflicting data regarding the biological activity of analogs be resolved through structural-activity relationship (SAR) studies?

- Meta-Analysis : Compile IC₅₀ values and structural descriptors (e.g., ClogP, dipole moments) from diverse studies to identify trends .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes, explaining discrepancies in activity between analogs .

- Experimental Validation : Re-synthesize disputed compounds under standardized conditions and re-test bioactivity to isolate structural vs. methodological variables .

Notes on Data Contradictions

- Substituent Position : highlights that 3,5-dichloro analogs show lower anticancer activity than 2,4-dichloro derivatives, emphasizing the need for precise structural characterization in SAR studies .

- Crystallographic Variability : Larger dihedral angles in some derivatives (32.4° vs. 5.3° in others) suggest conformational flexibility may influence reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.